1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1H-pyrazole
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Overview
Description
1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1H-pyrazole is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyridazinyl group. The presence of these heterocyclic rings imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1H-pyrazole involves multiple steps, typically starting with the preparation of the pyrazole and pyridazine precursors. The synthetic route often includes:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Pyridazine Ring: This involves the cyclization of appropriate precursors, such as dihydropyridine derivatives, under specific conditions.
Coupling of Pyrazole and Pyridazine Rings: The final step involves the coupling of the two rings, often using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1H-pyrazole can be compared with other similar compounds, such as:
1-Methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine: This compound has a similar pyrazole ring but differs in the fused ring structure.
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine Derivatives: These compounds share the pyridazine ring but have different substituents and ring structures.
Properties
Molecular Formula |
C11H13N5 |
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Molecular Weight |
215.25 g/mol |
IUPAC Name |
3-(1-methylpyrazol-4-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine |
InChI |
InChI=1S/C11H13N5/c1-16-7-9(6-13-16)11-4-8-5-12-3-2-10(8)14-15-11/h4,6-7,12H,2-3,5H2,1H3 |
InChI Key |
PAOGPRFDDNAJOP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NN=C3CCNCC3=C2 |
Origin of Product |
United States |
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